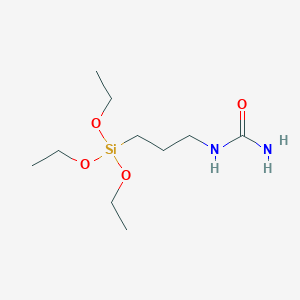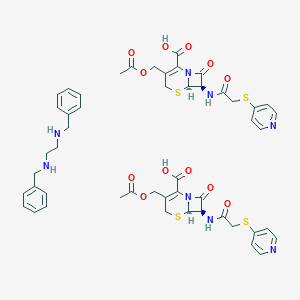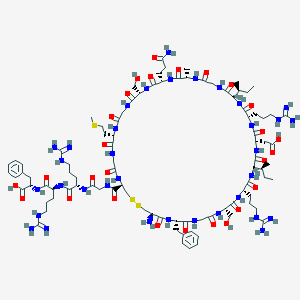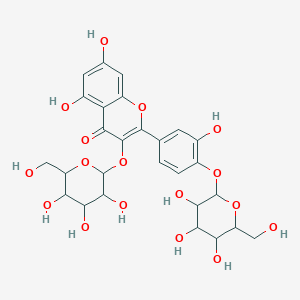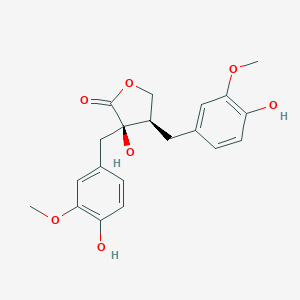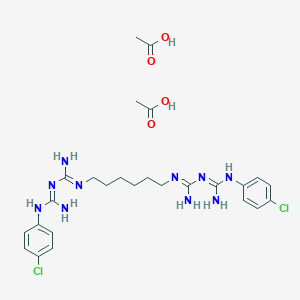
4-chloro-2-(1H-imidazol-1-yl)pyrimidine
概要
説明
Synthesis Analysis
Synthesis methods for derivatives similar to 4-chloro-2-(1H-imidazol-1-yl)pyrimidine have been explored in various studies. For instance, imidazo[1,2-c]pyrimidine derivatives were synthesized from C-substituted 4-aminopyrimidines by the King method, demonstrating a potential approach for synthesizing related compounds (Rogul'chenko, G. K., Mazur, I., & Kochergin, P. M., 1975). Another method involves a one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in a water medium, highlighting an environmentally benign approach (Liu, Jun-hua, Lei, Min, & Hu, Lihong, 2012).
Molecular Structure Analysis
Investigations on the molecular structure of related compounds, such as 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, provide insights into non-covalent interactions, including hydrogen bonds, van der Waals interactions, and steric/ring closure effects, which are crucial for understanding the molecular structure of 4-chloro-2-(1H-imidazol-1-yl)pyrimidine (Zhang, Yu et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of imidazo[1,2-a]pyrimidine derivatives, including the potential for arylation at specific positions using palladium catalysis, offer valuable information for the modification and functionalization of 4-chloro-2-(1H-imidazol-1-yl)pyrimidine (Li, Wenjie et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and stability, are essential for their practical applications. While specific data on 4-chloro-2-(1H-imidazol-1-yl)pyrimidine is not directly available, studies on similar compounds can provide a foundational understanding of its likely physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, potential for substitution reactions, and behavior under different conditions, are critical for understanding the utility and limitations of 4-chloro-2-(1H-imidazol-1-yl)pyrimidine in various chemical contexts. Research on related compounds, such as imidazo[1,2-a]pyrimidines, offers insights into these aspects (Katritzky, A., Xu, Yongjiang, & Tu, Hongbin, 2003).
科学的研究の応用
Deng and Mani (2006) outlined an efficient synthetic route to 4-aryl-5-pyrimidinylimidazoles using 2,4-dichloropyrimidine, contributing to the production of medicinally important compounds (Deng & Mani, 2006).
Bakavoli, Bagherzadeh, and Rahimizadeh (2005) demonstrated the synthesis of optically active imidazo[1,2-a]pyrimidines, combining 2-chloro-4-(substituted amino)-6-methyl-5-nitropyrimidine with (L)--amino acids, which is significant for medicinal chemistry (Bakavoli, Bagherzadeh, & Rahimizadeh, 2005).
Goel, Luxami, and Paul (2015) noted the importance of imidazo[1,2-a]pyrimidine in synthetic chemistry for developing new chemosynthetic strategies and drug development (Goel, Luxami, & Paul, 2015).
Meshcheryakova and Kataev (2013) synthesized thietanyl-substituted derivatives of pyrimidine and imidazole, showing potential for new drug discovery and pharmacological applications (Meshcheryakova & Kataev, 2013).
Bukhari et al. (2013) found that a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines exhibited PDE inhibition and showed antibacterial and antifungal activities (Bukhari et al., 2013).
Khlestkin et al. (2005) synthesized new pH-sensitive spin probes in the 2,3,4,6,7,8-hexahydro-imidazo[1,5-a]pyrimidine series with varying lipophilic/hydrophilic properties, useful for studying different solubilities in various pH-sensitive applications (Khlestkin et al., 2005).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-2-imidazol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-1-2-10-7(11-6)12-4-3-9-5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQGLKJULMYXAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442380 | |
| Record name | 4-chloro-2-(1H-imidazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(1H-imidazol-1-yl)pyrimidine | |
CAS RN |
114834-04-7 | |
| Record name | 4-Chloro-2-(1H-imidazol-1-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114834-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2-(1H-imidazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



